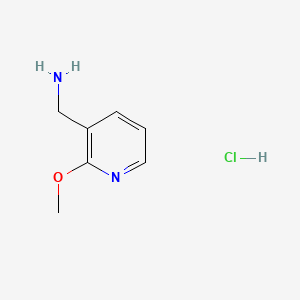

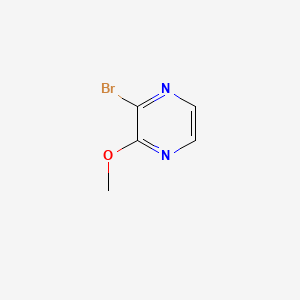

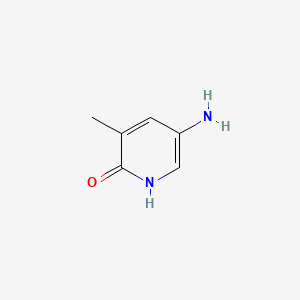

5-Amino-3-methylpyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

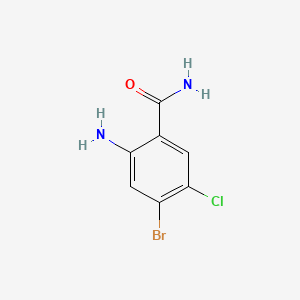

5-Amino-3-methylpyridin-2-ol, also known as AMP2, is a synthetic organic compound that has gained attention in recent years due to its potential applications in various scientific fields. AMP2 is a white crystalline solid with a molecular weight of 125.14 g/mol and a melting point of 99-102°C. It is most commonly used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions. This compound has also been studied for its potential in biomedical applications, such as drug delivery, enzyme inhibition, and gene regulation.

Applications De Recherche Scientifique

Photoinduced Amino-Imino Tautomerism

Research has demonstrated the photoinduced reversible amino-imino tautomerism of 2-amino-5-methylpyridine, highlighting its potential applications in photochemical switches and photostable materials. This phenomenon involves the conversion between amino and imino forms under UV irradiation, with potential implications for developing light-responsive materials (Akai et al., 2006).

Molecular Structure and Antioxidant Activity

Another study focused on a novel phthalide derivative, showcasing its structural analysis, antioxidant activities, and DNA binding capabilities. This research underscores the derivative's potential in biomedical applications, particularly in antioxidant therapies and as a DNA interaction model (Yılmaz et al., 2020).

Bromodomain Ligands and Crystallography

The application in discovering bromodomain ligands through in silico methods points to its relevance in drug discovery, particularly in identifying compounds that can modulate gene expression via the bromodomain protein interaction (Marchand et al., 2016).

Coordination Chemistry and Magnetic Properties

Studies have also explored the coordination chemistry of 2-amino-3-methylpyridine derivatives, particularly their synthesis, crystal structures, and magnetic properties when combined with cobalt halides. These compounds exhibit weak antiferromagnetic interactions, suggesting applications in magnetic materials and molecular magnets (Carnevale et al., 2010).

Antimicrobial Activity and DNA Interactions

The synthesis and characterization of silver(I) complexes with 2-amino-3-methylpyridine highlighted their antimicrobial activity and DNA binding properties. This research is significant for developing antimicrobial agents and studying DNA-metal complex interactions (Abu-Youssef et al., 2010).

Fluorescent Sensor Development

Lastly, the development of fluorescent sensors for metal ion detection based on 2-amino-3-methylpyridine derivatives illustrates their utility in environmental monitoring and bioimaging. These sensors exhibit selectivity towards specific metal ions, offering tools for detecting metal contamination and for biological studies (Yadav & Singh, 2018).

Propriétés

IUPAC Name |

5-amino-3-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)3-8-6(4)9/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTFRBRYRPFHOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.